molecular formula C6H14ClNO2S B1447436 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride CAS No. 1803584-69-1

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

Cat. No. B1447436
M. Wt: 199.7 g/mol
InChI Key: QPBFHUOWKINVTQ-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803584-69-1 . It has a molecular weight of 199.7 . The IUPAC name for this compound is 3-((methylsulfonyl)methyl)pyrrolidine hydrochloride . It is typically stored at 4 degrees Celsius and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is 1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 199.7 .

Scientific Research Applications

Synthesis of Pyrrolidines

  • The compound is used in the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through a process involving cyclisation reactions. This method provides high yields and excellent stereoselectivities for the pyrrolidines, which are important in medicinal chemistry and drug development (Craig et al., 2000).

Ring Expansion Reactions

  • It also finds application in ring expansion reactions, where 2-(α-hydroxyalkyl)azetidines are converted into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This rearrangement incorporates added nucleophiles at C-3 stereospecifically, offering a synthetic route to functionalized pyrrolidines (Durrat et al., 2008).

Green Chemistry Applications

  • In green chemistry, the compound is used as an intermediate in the synthesis of environmentally friendly chemicals. For example, it's involved in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the production of certain medications (Gilbile et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-(methylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBFHUOWKINVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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